Redta
Description
REDTA is referenced in chemical and dental literature as a chelating agent, though its precise chemical structure remains ambiguously defined in available sources. It is frequently compared with Ethylenediaminetetraacetic acid (EDTA), a well-known polyamino carboxylic acid used for binding metal ions. In dental applications, this compound is employed as an irrigant for smear layer removal and dentin treatment . For example, 17% this compound solutions have been tested alongside EDTA, sodium hypochlorite (NaOCl), and chlorhexidine, showing comparable efficacy in reducing dentin microhardness . In environmental chemistry, this compound demonstrates distinct degradation kinetics under sonolysis compared to EDTA and Rhodamine B (RhB), suggesting differences in stability or reactivity .
Properties
CAS No. |
62201-26-7 |
|---|---|
Molecular Formula |
C29H58BrN3O8 |
Molecular Weight |
656.7 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hexadecyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C19H42N.C10H16N2O8.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h5-19H2,1-4H3;1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);1H/q+1;;/p-1 |
InChI Key |
RZWIBLAEEOOPIC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Br-] |
Synonyms |
REDTA |
Origin of Product |
United States |
Comparison with Similar Compounds
EDTA vs. REDTA
Chemical Functionality: Both EDTA and this compound act as chelators, binding metal ions like calcium and magnesium. However, this compound’s degradation rate under ultrasonic irradiation (345 kHz, 40°C) is notably lower than EDTA in argon-rich environments (6.42 ± 0.43 vs.
This compound vs. Phosphoric Acid and Maleic Acid
Smear Layer Removal Efficiency :
- Phosphoric Acid (6%) : While effective in etching, phosphoric acid lacks chelating properties, making it less suitable for continuous irrigation in endodontics.
- Maleic Acid (5%) : Maleic acid shows moderate smear layer removal but is less potent than EDTA and this compound in demineralization .
Microhardness Impact :
Both EDTA and this compound reduce dentin microhardness more significantly than NaOCl or chlorhexidine, highlighting their aggressive demineralizing action .
Degradation Kinetics: this compound vs. Rhodamine B (RhB)
Under sonolysis, this compound degrades slower than RhB (a fluorescent dye) in argon-saturated environments (6.42 ± 0.43 vs. 16 ± 1.3 µmol⁻¹L⁻¹min⁻¹) .
Data Tables
Table 1: Degradation Rates of this compound, EDTA, and RhB Under Sonolysis
| Compound | Degradation Rate (µmol⁻¹L⁻¹min⁻¹) |
|---|---|
| RhB | 16 ± 1.3 (Ar) |
| This compound | 6.42 ± 0.43 (Ar) |
| EDTA | Data not fully reported |
Table 2: Dentin Microhardness After Treatment with Chelators
| Treatment | Microhardness Reduction (%) |
|---|---|
| 17% EDTA | Significant (P < 0.05) |
| 17% this compound | Significant (P < 0.05) |
| 6% NaOCl | Moderate |
| 2% Chlorhexidine | Minimal |
Key Findings and Limitations
- Contrast with Acids: Unlike non-chelating acids (e.g., phosphoric acid), this compound provides sustained demineralization, making it preferable for endodontic irrigation .
- Ambiguities : The term "this compound" is conflated in literature, referring both to a chemical compound and a medical parameter (Respiratory Event Desaturation Transient Area) in sleep studies . This analysis focuses on the chemical context, but further structural characterization of this compound is needed to clarify its relationship to EDTA.
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